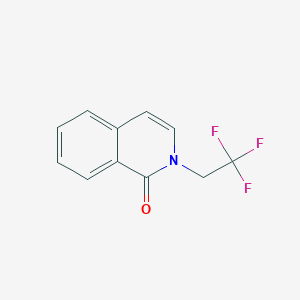
2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the trifluoroethyl group in this compound imparts unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one typically involves the reaction of isoquinoline with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Ethylisoquinolin-1(2H)-one: Lacks the trifluoroethyl group, resulting in different chemical properties.
2-(2,2,2-Trifluoroethyl)quinolin-1(2H)-one: Similar structure but with a quinoline core instead of isoquinoline.
Uniqueness
2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity based on diverse research findings, including case studies and data tables that summarize key results.
Chemical Structure and Properties
The compound features a trifluoroethyl group attached to an isoquinolinone structure. This unique configuration may contribute to its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in the following areas:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit protein kinases, which are critical in various signaling pathways related to cancer and other diseases. For instance, aminopyrimidine derivatives have been highlighted as effective kinase inhibitors .
- Cancer Treatment : The isoquinoline scaffold has been associated with anti-cancer properties. In particular, studies have indicated that isoquinoline derivatives can act as allosteric inhibitors of HIV-1 integrase, suggesting a broader potential for antiviral and anticancer applications .
Case Studies
- Inhibition of Tryptophan 2,3-dioxygenase (TDO) :
- Androgen Receptor Modulation :
Data Table: Biological Activities of Related Compounds
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes such as kinases or integrases.
- Modulation of Signaling Pathways : Influencing pathways related to cell proliferation and apoptosis.
Properties
CAS No. |
59321-17-4 |
|---|---|
Molecular Formula |
C11H8F3NO |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)isoquinolin-1-one |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)7-15-6-5-8-3-1-2-4-9(8)10(15)16/h1-6H,7H2 |
InChI Key |
VIHSWCMZTVCRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















